molecular formula C16H24N2O B5700109 4-(1-benzyl-4-piperidinyl)morpholine

4-(1-benzyl-4-piperidinyl)morpholine

Numéro de catalogue B5700109
Poids moléculaire: 260.37 g/mol
Clé InChI: YGGZEPRGJLVRSE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(1-benzyl-4-piperidinyl)morpholine, also known as WIN 48,098 or simply WIN, is a synthetic compound that belongs to the class of opioids. It was first synthesized in the 1980s and has been studied for its potential applications in the field of pain management. In recent years, WIN has also been investigated for its potential use in treating addiction and other neurological disorders.

Mécanisme D'action

The exact mechanism of action of 4-(1-benzyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act primarily on the mu-opioid receptor in the brain. Activation of this receptor leads to a decrease in the perception of pain and an increase in feelings of pleasure and reward. Additionally, 4-(1-benzyl-4-piperidinyl)morpholine may also interact with other neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
Biochemical and Physiological Effects
4-(1-benzyl-4-piperidinyl)morpholine has been shown to have a number of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It can also cause a decrease in body temperature and blood pressure. In addition, 4-(1-benzyl-4-piperidinyl)morpholine has been shown to have some anti-inflammatory properties, which may contribute to its analgesic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-(1-benzyl-4-piperidinyl)morpholine in laboratory experiments is its relatively simple synthesis and characterization. Additionally, because it has been well-studied, there is a significant body of literature on its properties and potential applications. However, one limitation of using 4-(1-benzyl-4-piperidinyl)morpholine is its potential for abuse and addiction, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for research on 4-(1-benzyl-4-piperidinyl)morpholine. One area of interest is its potential use in treating addiction and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there may be potential applications for 4-(1-benzyl-4-piperidinyl)morpholine in other areas of medicine, such as cancer treatment or immunotherapy.

Applications De Recherche Scientifique

4-(1-benzyl-4-piperidinyl)morpholine has been the subject of numerous scientific studies, primarily focusing on its potential applications in the field of pain management. Research has shown that 4-(1-benzyl-4-piperidinyl)morpholine has analgesic properties and can effectively alleviate pain in animal models. Additionally, 4-(1-benzyl-4-piperidinyl)morpholine has been investigated for its potential use in treating addiction, particularly opioid addiction. Studies have shown that 4-(1-benzyl-4-piperidinyl)morpholine can reduce opioid withdrawal symptoms and prevent relapse in animal models.

Propriétés

IUPAC Name

4-(1-benzylpiperidin-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-2-4-15(5-3-1)14-17-8-6-16(7-9-17)18-10-12-19-13-11-18/h1-5,16H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGGZEPRGJLVRSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCOCC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Benzylpiperidin-4-yl)morpholine

Synthesis routes and methods I

Procedure details

30 mL (0.162 Mol) 1-benzylpiperidone (L) and 16.1 mL (0.185 Mol) morpholine (M) are dissolved in 407 mL tetrahydrofuran at ambient temperature. While cooling, 1.0 g (5 mmol) of p-toluenesulphonic acid and 14.6 mL glacial acetic acid are added, whereupon a jelly-like precipitate is formed. 52.19 g (0.246 Mol) sodium triacetoxyborohydride are added while cooling with ice, during which time the reaction temperature rises to 30° C. After 4 hours at 20° C., 90 mL water are added dropwise. After another 30 minutes, 280 mL of 17% potassium carbonate solution are added. The mixture is stirred intensively, while gas is observed to be given off. After separation of the phases the organic phase is dried and evaporated down. Yield: 33.0 g (78% of theory)
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
16.1 mL
Type
reactant
Reaction Step One
Quantity
407 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
14.6 mL
Type
solvent
Reaction Step Two
Quantity
52.19 g
Type
reactant
Reaction Step Three
Quantity
280 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred mixture of 4-amino-1-benzylpiperidine (1.53 mL, 7.5 mmol), K2CO3 (2.28 g, 16.5 mmol) and DMF (15 mL) heated at 50° C. was added dropwise over 60 min bis(2-bromoethyl) ether (0.96 mL, 7.65 mmol). After stirring for 6 hours at 80° C., the solvent was removed by blowing with a stream of nitrogen over 2 hours. The residue was purified on a silica gel column to give 1.7 g (87%) of 4-(1-benzyl-piperidin-4-yl)morpholine as a waxy solid.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Name
Quantity
2.28 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.96 mL
Type
reactant
Reaction Step Two

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.